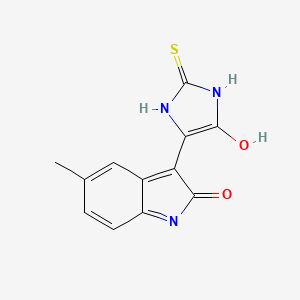

![molecular formula C22H16N4O3 B5502138 2-(2-甲苯基)-3-[(2-硝基亚苄基)氨基]-4(3H)-喹唑啉酮](/img/structure/B5502138.png)

2-(2-甲苯基)-3-[(2-硝基亚苄基)氨基]-4(3H)-喹唑啉酮

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

Synthesis Analysis

The synthesis of quinazolinone derivatives, including compounds similar to "2-(2-methylphenyl)-3-[(2-nitrobenzylidene)amino]-4(3H)-quinazolinone," often involves metal-free annulation processes, utilizing 2-nitrobenzyl alcohols and tetrahydroisoquinolines or similar precursors under conditions that favor the formation of the quinazolinone core. Such methodologies highlight the versatility and efficiency of synthesizing these compounds, accommodating a broad range of functional groups (Ly et al., 2021).

Molecular Structure Analysis

The molecular structure of quinazolinones can be characterized using various spectroscopic techniques, including ultraviolet (UV)–visible light spectroscopy, Fourier-transform infrared (FT-IR) spectroscopy, and NMR spectroscopy. These methods provide valuable insights into the ligand coordination, crystal system, and overall molecular architecture, facilitating a deeper understanding of their chemical behavior and interactions (Ashok et al., 2020).

Chemical Reactions and Properties

Quinazolinones undergo a variety of chemical reactions, reflecting their rich chemistry and potential for functionalization. These reactions include metal-free synthesis approaches, cyclizations, and condensations, often catalyzed by acids or bases, and can lead to a wide range of derivatives with diverse chemical properties. The reactivity of the quinazolinone core towards different reagents and conditions underscores its utility in synthetic chemistry (Cheng et al., 2013).

Physical Properties Analysis

The physical properties of quinazolinones, such as solubility, melting points, and crystallinity, can vary significantly depending on their substitution patterns and molecular structure. These properties are crucial for understanding their behavior in different environments and for their application in various fields, including material science and pharmaceuticals.

Chemical Properties Analysis

Quinazolinones exhibit a broad range of chemical properties, including their reactivity towards nucleophiles and electrophiles, redox behavior, and photophysical properties. Their chemical versatility is further demonstrated by their ability to undergo transformations such as oxidation, reduction, and cyclization reactions, making them valuable scaffolds in organic synthesis and medicinal chemistry (Gopalaiah et al., 2017).

科学研究应用

合成和表征

2-(2-甲苯基)-3-[(2-硝基亚苄基)氨基]-4(3H)-喹唑啉酮及其衍生物通过各种化学过程合成。例如,已经开发出固相合成方法来创建具有多种结构变异的广泛取代的 2-氨基-4(3H)-喹唑啉酮,展示了该化合物在合成化学中的多功能性 (Kundu et al., 2005)。此外,新颖的合成途径涉及特定酮在液氨中的碱催化缩合,从而产生各种衍生物,包括 1-羟基-2,2-二甲基-1,2-二氢-4-喹唑啉酮,突出了获得喹唑啉酮骨架的创新方法 (Yamaguchi, 1976)。

抗癌和抗菌活性

一些 4(3H)-喹唑啉酮衍生物表现出有希望的生物活性。例如,已经进行了特定 4(3H)-喹唑啉酮衍生的席夫碱的 Cd(II)、Ni(II)、Zn(II) 和 Cu(II) 配合物的合成和表征,显示出对人癌细胞系显着的体外抗癌活性。这突出了此类化合物在癌症治疗中的潜在治疗应用 (Ashok et al., 2020)。此外,某些 2-硫代取代的喹唑啉酮衍生物已显示出有效的抗结核活性,表明它们在对抗结核病方面很有用 (Jian et al., 2020)。

材料科学和缓蚀

喹唑啉酮衍生物还在材料科学中找到应用,例如在缓蚀中。例如,已经评估了衍生自喹唑啉酮的新型化合物对酸性介质中低碳钢腐蚀的效率,证明了它们作为缓蚀剂的潜力 (Errahmany et al., 2020)。

合成方法学的发展

喹唑啉酮的合成方法已经取得进展,包括由邻氨基苯甲酰胺和醛类进行的一锅合成方法,这得益于特定的催化剂和氧化脱氢。这些方法凸显了喹唑啉酮衍生物高效合成路线的持续发展,有助于它们的可及性,以便进一步研究和应用 (Cheng et al., 2013)。

作用机制

安全和危害

属性

IUPAC Name |

2-(2-methylphenyl)-3-[(E)-(2-nitrophenyl)methylideneamino]quinazolin-4-one |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H16N4O3/c1-15-8-2-4-10-17(15)21-24-19-12-6-5-11-18(19)22(27)25(21)23-14-16-9-3-7-13-20(16)26(28)29/h2-14H,1H3/b23-14+ |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RMFXCSXURBKJBM-OEAKJJBVSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=CC=C1C2=NC3=CC=CC=C3C(=O)N2N=CC4=CC=CC=C4[N+](=O)[O-] |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC1=CC=CC=C1C2=NC3=CC=CC=C3C(=O)N2/N=C/C4=CC=CC=C4[N+](=O)[O-] |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H16N4O3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

384.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![N-[(3-isobutyl-1,2,4-oxadiazol-5-yl)methyl]-N-methyl-4,5,6,7-tetrahydro-1H-imidazo[4,5-c]pyridine-4-carboxamide dihydrochloride](/img/structure/B5502058.png)

![{4-[(4-methyl-5-phenyl-2-thienyl)carbonyl]-1,4-oxazepan-6-yl}methanol](/img/structure/B5502060.png)

![N-[2-(1H-benzimidazol-2-yl)ethyl]-2-(4-nitrophenoxy)acetamide](/img/structure/B5502094.png)

![2-(3-methoxypropyl)-9-([1,2,4]triazolo[1,5-a]pyrimidin-2-ylmethyl)-2,9-diazaspiro[5.5]undecan-3-one](/img/structure/B5502104.png)

![2-{[ethyl(phenyl)amino]methyl}-1-methyl-1H-indole-3-carbonitrile](/img/structure/B5502107.png)

![N-(2-{1-methyl-5-[(phenylsulfonyl)amino]-1H-benzimidazol-2-yl}ethyl)-2-furamide](/img/structure/B5502111.png)

![4-ethoxy-N-(2-{[4-methyl-6-(1-piperidinyl)-2-pyrimidinyl]amino}ethyl)benzamide](/img/structure/B5502115.png)

![2,6-dimethoxy-3-{[3-(1-methyl-1H-imidazol-2-yl)-1-piperidinyl]carbonyl}pyridine](/img/structure/B5502116.png)

![8-(3-fluoro-2-pyridinyl)-2-(4-pyridinylmethyl)-2,8-diazaspiro[5.5]undecan-3-one](/img/structure/B5502122.png)

![1-({3-[2-(trifluoromethoxy)phenyl]-5-isoxazolyl}methyl)-3-azepanamine dihydrochloride](/img/structure/B5502130.png)